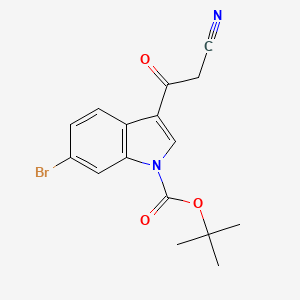

1-Boc-6-bromo-3-cyanoacetylindole

Description

1-Boc-6-bromo-3-cyanoacetylindole is a substituted indole derivative featuring three key functional groups: a tert-butoxycarbonyl (Boc) protective group at the 1-position, a bromine atom at the 6-position, and a cyanoacetyl moiety at the 3-position. The Boc group enhances solubility in organic solvents and protects the indole nitrogen during synthetic transformations, while the bromine and cyanoacetyl substituents provide sites for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Properties

IUPAC Name |

tert-butyl 6-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-5-4-10(17)8-13(11)19/h4-5,8-9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJALZBXEBITSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Friedel-Crafts Acylation to Introduce the 3-Acetyl Group

- Reaction: 6-Bromoindole undergoes Friedel-Crafts acylation with oxalyl chloride or a similar acyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

- Conditions: Reflux in anhydrous methylene chloride or similar solvent for approximately 2 hours.

- Outcome: Formation of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride intermediate.

- Yield: High purity intermediate (~98% as reported).

This step installs the keto-acyl chloride group selectively at the 3-position of the indole ring, facilitated by the electron-rich nature of the indole nucleus and directing effects of the bromine substituent at position 6.

Step 2: Amidation to Form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide

- Reaction: The acyl chloride intermediate is reacted with ammonia or ammoniacal liquor at room temperature.

- Conditions: Stirring in aqueous medium for 4 hours.

- Workup: Extraction with ethyl acetate, drying, and purification via silica gel chromatography.

- Yield: Approximately 70% isolated yield of the amide intermediate.

This amidation converts the reactive acyl chloride into a more stable amide, setting the stage for further functional group transformations.

Step 3: Reduction to 2-(6-bromo-1H-indol-3-yl)ethanamine

- Reaction: The amide is reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

- Conditions: Reflux for 8 hours under inert atmosphere.

- Workup: Quenching with aqueous sodium hydroxide, extraction, drying, and chromatographic purification.

- Yield: Approximately 53% yield of the amine intermediate.

Reduction of the amide to the corresponding amine enables subsequent protection of the nitrogen atom.

Step 4: Protection of the Indole Nitrogen with Boc Group

- Reaction: The amine intermediate is treated with tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

- Conditions: Stirring at room temperature for 10 hours in methylene chloride.

- Workup: Removal of solvent and purification by silica gel chromatography.

- Yield: Approximately 80% yield of the Boc-protected product.

This step installs the Boc protecting group at the nitrogen (N1) of the indole, enhancing stability and enabling further synthetic manipulations.

Step 5: Introduction of the Cyano Group (Cyanoacetylation)

- Reaction: The ketone group at position 3 is converted to the cyanoacetyl moiety via condensation with cyanoacetic acid derivatives or via cyanide addition protocols.

- Conditions: Use of bases such as sodium hydride (NaH) or methyl lithium (MeLi) with acetonitrile as the cyanide source under controlled temperature.

- Yield: Variable yields reported, typically ranging from 60% to 87% depending on exact conditions and substrates.

This step is crucial for installing the cyano group adjacent to the acetyl functionality, yielding the 3-cyanoacetyl substituent on the indole ring.

Summary Table of Preparation Steps and Conditions

| Step | Transformation | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | 6-Bromoindole, oxalyl chloride, AlCl3, reflux in CH2Cl2 | ~98 | Formation of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride |

| 2 | Amidation | Ammoniacal liquor, room temp, 4 h | ~70 | Conversion to amide intermediate |

| 3 | Reduction | LiAlH4, reflux in THF, 8 h | ~53 | Formation of 2-(6-bromo-1H-indol-3-yl)ethanamine |

| 4 | Boc protection | Boc2O, DMAP catalyst, room temp, 10 h | ~80 | Boc-protected indole derivative |

| 5 | Cyanoacetylation (cyanide introduction) | NaH or MeLi, CH3CN, controlled temp | 60–87 | Formation of 3-cyanoacetyl substituent |

Additional Research Findings and Alternative Methods

Alternative Cyanation Techniques: Modified Kowalsko’s protocol utilizes methyl lithium and acetonitrile to convert ethyl esters into ketonitriles, which can be adapted for cyanoacetylindole derivatives.

Protection Strategies: Besides Boc, other nitrogen protecting groups (e.g., sulfonyl, methyl) have been explored but Boc remains preferred due to ease of installation and removal under mild conditions.

Reaction Optimization: Temperature control during Friedel-Crafts and reduction steps is critical to maximize yield and minimize side reactions such as over-reduction or polymerization.

Purification: Silica gel column chromatography is the standard method for isolating intermediates and final products, ensuring high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-Boc-6-bromo-3-cyanoacetylindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as .

Oxidation and Reduction Reactions: The cyanoacetyl group can undergo oxidation or reduction under specific conditions to form different products.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.

Common reagents used in these reactions include palladium catalysts , strong acids , and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-6-bromo-3-cyanoacetylindole finds extensive use in various fields of scientific research:

Organic Synthesis: The compound serves as a versatile building block for creating more complex molecules.

Medicinal Chemistry: The indole core structure is found in many biologically active molecules.

Material Science:

Mechanism of Action

The mechanism of action of 1-Boc-6-bromo-3-cyanoacetylindole involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the cyanoacetyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of cellular processes and pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Boc-6-bromo-3-cyanoacetylindole with analogous Boc-protected indole derivatives, focusing on substituent positions, functional groups, and applications.

Substituent Position and Reactivity

Key Observations:

- Substituent Position: Bromine at the 6-position (target compound) vs. 5-position (BP 4263) alters steric and electronic environments. For example, 6-bromo derivatives exhibit higher reactivity in meta-directed cross-couplings compared to 5-substituted analogs .

- Functional Groups: The cyanoacetyl group in the target compound offers dual reactivity (cyano and ketone), enabling diverse transformations like Knoevenagel condensations, unlike the simpler cyano group in BP 4265 or BP 4263’s iodo substituent.

- Applications: Bromine-containing analogs (e.g., BP 4263, target compound) are prioritized in drug discovery due to their compatibility with transition-metal catalysis, whereas cyano-substituted derivatives (BP 4265, BP 4264) are favored in materials science .

Solubility and Stability

- Boc Group Impact: All Boc-protected indoles share improved organic solubility (e.g., in dichloromethane or THF) compared to unprotected indoles. However, the 3-cyanoacetyl group in the target compound may reduce stability under basic conditions due to ketone sensitivity .

Research Findings and Limitations

- Electrophilic Substitution Trends: Bromine at the 6-position (target compound) directs electrophiles to the 4-position, whereas 5-substituted analogs (e.g., BP 4263) favor 7-position reactivity .

- Thermal Stability: Boc-protected indoles with electron-withdrawing groups (e.g., cyanoacetyl) decompose at lower temperatures (~150°C) compared to halogenated analogs (~200°C) .

Q & A

Q. What are the key synthetic challenges in preparing 1-Boc-6-bromo-3-cyanoacetylindole, and how can they be addressed methodologically?

The synthesis involves multiple steps: Boc protection, bromination at the 6-position, and cyanoacetyl group introduction at the 3-position. Challenges include:

- Regioselective bromination : Competing bromination at other indole positions may occur. Use directing groups (e.g., Boc) or optimized reaction conditions (e.g., NBS in DMF at 0°C) to enhance selectivity .

- Cyanoacetyl group stability : The cyanoacetyl moiety is prone to hydrolysis. Anhydrous conditions and low temperatures during acylation (e.g., using cyanoacetic acid with DCC/DMAP) are recommended .

- Deprotection risks : Boc removal under acidic conditions may destabilize the bromo or cyano groups. Mild deprotection methods (e.g., TFA in DCM at 0°C) should be tested .

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach ensures structural fidelity:

- NMR spectroscopy : H and C NMR confirm Boc protection (δ ~1.4 ppm for tert-butyl), bromine substitution (deshielded aromatic protons), and cyanoacetyl integration (δ ~3.5 ppm for CH) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns for bromine (1:1 M/M+2 ratio) .

- HPLC purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variability in:

- Assay conditions : Differences in cell lines, concentrations, or incubation times. Standardize protocols (e.g., NIH/NCBI guidelines) and include positive controls (e.g., known kinase inhibitors) .

- Compound purity : Impurities (e.g., residual solvents) may skew results. Cross-validate findings with independently synthesized batches and HPLC-tested samples .

- Structural analogs : Subtle differences in substituents (e.g., Boc vs. other protecting groups) can alter activity. Perform SAR studies to isolate functional group contributions .

Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?

- Modular reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) for bromination and acylation steps .

- In-line monitoring : Employ techniques like FTIR or reaction calorimetry to track intermediate formation and minimize side reactions .

- Data transparency : Document all synthetic steps, characterization data, and assay protocols in open-access formats (e.g., ELN entries with DOI links) to facilitate replication .

Q. How can computational methods enhance the study of this compound’s reactivity and target interactions?

- DFT calculations : Predict bromination regioselectivity by modeling indole’s electron density distribution under Boc protection .

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis. Validate predictions with SPR (surface plasmon resonance) binding assays .

- MD simulations : Assess the stability of the Boc group under physiological conditions to guide drug design .

Data Presentation and Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.